molecular formula C8H15N3 B3360415 1H-Imidazole-1-propanamine, 4,5-dimethyl- CAS No. 88933-45-3

1H-Imidazole-1-propanamine, 4,5-dimethyl-

Cat. No.: B3360415
CAS No.: 88933-45-3
M. Wt: 153.22 g/mol
InChI Key: AFOQWVSXIHPVOK-UHFFFAOYSA-N
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Description

1H-Imidazole-1-propanamine, 4,5-dimethyl- is a heterocyclic organic compound that features an imidazole ring substituted with a propanamine group and two methyl groups at the 4 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole-1-propanamine, 4,5-dimethyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring. The reaction conditions are mild, allowing for the inclusion of various functional groups .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available starting materials. The process often includes steps such as nitrile addition, proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired product .

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazole-1-propanamine, 4,5-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazole derivatives with different oxidation states.

    Reduction: Reduction reactions can yield reduced forms of the imidazole ring.

    Substitution: The compound can participate in substitution reactions, where functional groups on the imidazole ring are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce imidazole derivatives with reduced nitrogen atoms .

Scientific Research Applications

1H-Imidazole-1-propanamine, 4,5-dimethyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Imidazole-1-propanamine, 4,5-dimethyl- involves its interaction with molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing the activity of metalloenzymes. Additionally, the compound can form hydrogen bonds and other interactions with biological macromolecules, affecting their function and stability .

Comparison with Similar Compounds

  • 1H-Imidazole, 1,4-dimethyl-
  • 1H-Imidazole, 1,5-dimethyl-

Comparison: 1H-Imidazole-1-propanamine, 4,5-dimethyl- is unique due to the presence of the propanamine group, which imparts different chemical and biological properties compared to other dimethyl-substituted imidazoles. This structural difference can influence the compound’s reactivity, solubility, and interaction with biological targets .

Properties

IUPAC Name

3-(4,5-dimethylimidazol-1-yl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3/c1-7-8(2)11(6-10-7)5-3-4-9/h6H,3-5,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFOQWVSXIHPVOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C=N1)CCCN)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70598747
Record name 3-(4,5-Dimethyl-1H-imidazol-1-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70598747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88933-45-3
Record name 3-(4,5-Dimethyl-1H-imidazol-1-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70598747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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